molecular formula C6H18Br3N3 B13970059 1,4,7-Triazacyclononane trihydrobromide

1,4,7-Triazacyclononane trihydrobromide

Cat. No.: B13970059
M. Wt: 371.94 g/mol
InChI Key: IXWUUDJBEQFLIH-UHFFFAOYSA-N
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Description

1,4,7-Triazacyclononane trihydrobromide is an organic compound with the molecular formula C₆H₁₆BrN₃. It is a trihydrobromide salt of 1,4,7-triazacyclononane, a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is widely used in coordination chemistry and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Triazacyclononane can be synthesized through the macrocyclization of diethylene triamine using ethylene glycol ditosylate. The reaction involves the following steps :

  • Reaction of diethylene triamine with tosyl chloride: : [ \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2 + 3 \text{TsCl} \rightarrow \text{Ts(H)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(H)Ts} + 3 \text{HCl} ]

  • Formation of the macrocyclic compound: : [ \text{Ts(Na)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(Na)Ts} + \text{TsOCH}_2\text{CH}_2\text{OTs} \rightarrow [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 2 \text{NaOTs} ]

  • Hydrolysis to obtain 1,4,7-triazacyclononane: : [ [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 3 \text{H}_2\text{O} \rightarrow [\text{CH}_2\text{CH}_2\text{NH}]_3 + 3 \text{HOTs} ]

Industrial Production Methods

Industrial production of 1,4,7-triazacyclononane trihydrobromide typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1,4,7-triazacyclononane trihydrobromide involves its ability to chelate metal ions. The tridentate ligand forms stable complexes with metal ions, which can then participate in various chemical reactions. For example, as a metallo-β-lactamase inhibitor, it targets the catalytic active-site pockets of the enzyme, inhibiting its activity and restoring the efficacy of β-lactam antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7-Triazacyclononane trihydrobromide is unique due to its tridentate coordination ability, forming highly stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various scientific applications .

Properties

Molecular Formula

C6H18Br3N3

Molecular Weight

371.94 g/mol

IUPAC Name

1,4,7-triazonane;trihydrobromide

InChI

InChI=1S/C6H15N3.3BrH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H

InChI Key

IXWUUDJBEQFLIH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCN1.Br.Br.Br

Origin of Product

United States

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